BenchChemオンラインストアへようこそ!

(R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride

Chiral resolution Enantiomer-specific pharmacology Absolute configuration

Procure the defined (R)-enantiomer dihydrochloride salt (CAS 2256054-98-3) for stereospecific ROCK inhibitor programs per US 8,158,796. The (R)-configuration at the pyrrolidine α-carbon is essential; substituting the (S)-enantiomer or racemate compromises stereochemical fidelity and may abolish biological activity. Pre-formed salt enables direct use in parallel synthesis and fragment library production. Ensure your SAR studies use the traceable, single-enantiomer building block.

Molecular Formula C13H16Cl2N2
Molecular Weight 271.18 g/mol
Cat. No. B8256908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride
Molecular FormulaC13H16Cl2N2
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CC3=CC=CC=C32.Cl.Cl
InChIInChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;;/h1-2,4-5,8-9,13,15H,3,6-7H2;2*1H/t13-;;/m1../s1
InChIKeyCHEWMYOOCWGYMU-FFXKMJQXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-4-(Pyrrolidin-2-yl)isoquinoline Dihydrochloride Is a Defined Chiral Isoquinoline-Pyrrolidine Building Block for Drug Discovery


(R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride (CAS 2256054-98-3) is a single-enantiomer, pre-formed salt of a hybrid scaffold that fuses an isoquinoline heterocycle with a chiral (R)-pyrrolidine ring at the 4-position . Its molecular formula is C13H16Cl2N2 (MW 271.19 g/mol) and it is commercially supplied at ≥95% purity . The compound belongs to the broader pyrrolidinoisoquinoline chemotype, which has been exploited in medicinal chemistry programs targeting Rho-kinase (ROCK) inhibition [1], serotonin/norepinephrine/dopamine reuptake inhibition [2], and beta-galactosidase modulation . Critically, the (R)-absolute configuration at the pyrrolidine α-carbon distinguishes it from its (S)-enantiomer (CAS 2307785-15-3) and from racemic or positionally isomeric variants, establishing it as a defined, traceable chemical entity for structure-activity relationship (SAR) studies and synthetic elaboration.

Why Racemic, (S)-Enantiomer, or Positional Isomer Substitution Fails for (R)-4-(Pyrrolidin-2-yl)isoquinoline Dihydrochloride


The pyrrolidinoisoquinoline chemotype exhibits pronounced stereochemistry-dependent pharmacology. Maryanoff et al. demonstrated that in the related pyrrolo[2,1-a]isoquinoline antidepressant series, biological activity was associated exclusively with the (+) enantiomer subgroup corresponding to specific absolute configurations (6S,10bR or 6R,10bR), while opposite enantiomers showed substantially reduced or absent activity [1]. Similarly, in the fasudil analogue series, enantiomers exhibited markedly superior Rho-kinase inhibitory activity compared to their mirror-image counterparts, underscoring that chirality at the pyrrolidine center is not a passive structural feature but a critical determinant of target engagement [2]. Positional isomerism further modulates biological profile: while the (S)-4-pyrrolidin-2-yl isomer has been implicated in beta-galactosidase chaperone activity (IC50 ≈ 1 mM in bovine liver cytosolic assay) [3], the (S)-1-pyrrolidin-2-yl isomer has been associated with neuroprotective effects , and 5-(pyrrolidin-2-yl)isoquinoline has been noted for CNS drug discovery . These data collectively establish that neither the racemate, the opposite enantiomer, nor a positional isomer can be assumed to replicate the properties of the (R)-4-substituted enantiomer in any SAR or synthetic program.

Quantitative Differentiation Evidence for (R)-4-(Pyrrolidin-2-yl)isoquinoline Dihydrochloride Versus Its Closest Analogs


Enantiomeric Configuration: (R)- vs (S)-4-(Pyrrolidin-2-yl)isoquinoline Dihydrochloride – Distinct CAS Numbers and Biological Profiles

The (R)-enantiomer (CAS 2256054-98-3) and (S)-enantiomer (CAS 2307785-15-3) are distinct chemical entities with separate CAS registrations, reflecting their non-superimposable mirror-image relationships . In the broader pyrroloisoquinoline class, enantiomer-specific biological activity is a well-established phenomenon. Maryanoff et al. resolved four racemic pyrrolo[2,1-a]isoquinolines and demonstrated that biological activity (antagonism of tetrabenazine-induced ptosis, inhibition of biogenic amine uptake) resided exclusively in the (+) enantiomer subgroup [1]. For the fasudil analogue series, (R)-configured 1-(5-isoquinolinesulfonyl)-2-hydroxymethyl-pyrrolidine exhibited substantially greater Rho-kinase inhibitory activity than its (S)-counterpart [2]. The (S)-4-pyrrolidin-2-yl isomer has been reported to interact with beta-galactosidase (IC50 = 1,000,000 nM in bovine liver cytosolic assay), potentially as a pharmacological chaperone for GM1 gangliosidosis and Morquio syndrome type B [3], whereas no such activity has been ascribed to the (R)-enantiomer, indicating divergent target engagement profiles.

Chiral resolution Enantiomer-specific pharmacology Absolute configuration

Salt Form Advantage: Dihydrochloride Salt vs Free Base – Enhanced Aqueous Solubility for Biological Assays

The dihydrochloride salt form of (R)-4-(pyrrolidin-2-yl)isoquinoline (CAS 2256054-98-3, MW 271.19) incorporates two equivalents of HCl, which protonates both the pyrrolidine and isoquinoline nitrogen atoms, substantially increasing aqueous solubility compared to the free base (C13H14N2, MW 198.26) . The free base (S)-4-(pyrrolidin-2-yl)isoquinoline (CAS 1213111-88-6, MW 198.26) lacks the dihydrochloride counterions and is expected to exhibit lower aqueous solubility . In the context of biological assay preparation, the dihydrochloride salt enables direct dissolution in aqueous buffers (e.g., PBS, HEPES) at physiologically relevant pH without the need for organic co-solvents that may interfere with cell-based or enzymatic assays. This is a practical procurement consideration: the salt form eliminates the additional step of in situ salt formation or pH adjustment required when using the free base.

Salt selection Aqueous solubility Formulation compatibility

Positional Isomer Differentiation: 4-Pyrrolidin-2-yl vs 1-Pyrrolidin-2-yl and 5-Pyrrolidin-2-yl Isoquinoline – Divergent Biological Annotation

The position of pyrrolidine attachment on the isoquinoline ring fundamentally alters biological annotation. The 4-substituted isomer (the target compound) has been implicated as a chiral building block for ROCK inhibitor synthesis, specifically in the patented preparation of (R)-2-(3-((3-(isoquinolin-5-ylamino)pyrrolidin-1-yl)methyl)phenoxy)ethanol and related intermediates [1]. In contrast, the 1-substituted positional isomer ((S)-1-(pyrrolidin-2-yl)isoquinoline dihydrochloride) has been annotated for neuroprotective effects , while the 5-substituted positional isomer (5-(pyrrolidin-2-yl)isoquinoline, CAS 1270441-40-1) has been profiled for CNS drug discovery applications based on its balanced lipophilicity and basicity . This positional divergence mirrors the broader SAR of pyrroloisoquinolines, where Maryanoff et al. demonstrated that moving the phenyl substituent from the 6-position to the 5- or 10b-position substantially altered or abolished biological activity [2].

Positional isomerism Regioisomer selectivity Target engagement

Synthetic Intermediate Provenance: (R)-Configured Pyrrolidine as a Key Chiral Handle in ROCK Inhibitor Synthesis

The (R)-absolute configuration of the pyrrolidine ring in this compound is a critical stereochemical requirement for its utility as a synthetic intermediate. US Patent 8,158,796 explicitly describes the synthesis of (R)-2-(3-((3-(isoquinolin-5-ylamino)pyrrolidin-1-yl)methyl)phenoxy)ethanol – a ROCK inhibitor compound – and its intermediates, wherein the (R)-pyrrolidine stereochemistry is preserved throughout the synthetic sequence [1]. In the broader pyrroloisoquinoline class, Maryanoff et al. established that the (+)-enantiomer (6S,10bR or 6R,10bR configuration) was the eutomer for antidepressant activity, with the opposite enantiomer being substantially less active or inactive [2]. For fasudil analogues, the (R)-configured pyrrolidine derivatives displayed markedly superior Rho-kinase inhibition and synapse formation promotion compared to (S)-enantiomers [3]. These findings collectively establish that the (R)-configuration is not an interchangeable feature but rather a prerequisite for accessing specific biological activity profiles in the pyrrolidinoisoquinoline chemical space.

Chiral intermediate ROCK inhibitor Enantioselective synthesis

Commercial Purity Specification: 95%+ Chemical Purity as a Baseline for Reproducible SAR

The compound is commercially available with a minimum purity specification of 95%+ (Catalog No. CM1015883) . While this purity level is standard for research-grade building blocks, it provides a defined procurement baseline. In the context of the broader pyrroloisoquinoline class, enantiomeric purity is equally critical: Maryanoff et al. achieved enantiomeric purity of ≥99% for resolved pyrrolo[2,1-a]isoquinoline enantiomers using chiral HPLC and diastereomeric salt formation with Mosher's acid, confirming that enantiopurity directly correlates with biological activity [1]. For procurement decisions, the availability of the (R)-enantiomer as a pre-resolved, single-enantiomer building block (rather than a racemate requiring subsequent chiral separation) reduces purification burden and ensures that the starting material's stereochemistry is defined from the outset of a synthetic campaign.

Chemical purity Quality specification Reproducibility

Optimal Application Scenarios for (R)-4-(Pyrrolidin-2-yl)isoquinoline Dihydrochloride Based on Differentiation Evidence


Synthesis of (R)-Configured Rho-Kinase (ROCK) Inhibitor Intermediates

The compound serves as a direct chiral building block for constructing ROCK inhibitor intermediates, as explicitly illustrated in US Patent 8,158,796. The (R)-pyrrolidine stereochemistry is preserved throughout the synthetic sequence to yield (R)-2-(3-((3-(isoquinolin-5-ylamino)pyrrolidin-1-yl)methyl)phenoxy)ethanol and related analogues. Procurement of the (R)-enantiomer is essential to match the patent-disclosed route; substitution with the (S)-enantiomer or racemate would compromise stereochemical fidelity and potentially abolish biological activity, consistent with the enantiomer-dependent pharmacology observed in fasudil analogue series [1]. This scenario is supported by the evidence of enantiomer-specific ROCK inhibitory activity established in Section 3, Evidence Items 1 and 4.

Chiral SAR Exploration of Pyrrolidinoisoquinoline-Based Kinase Inhibitors

For medicinal chemistry programs exploring the pyrrolidinoisoquinoline scaffold against kinase targets beyond ROCK, the compound provides a defined (R)-configured starting point for systematic SAR expansion. The documented precedent of enantiomer-dependent activity in the broader class – where biological activity was associated exclusively with specific absolute configurations [1] – makes procurement of a single enantiomer critical for establishing clear SAR relationships. The pre-formed dihydrochloride salt further facilitates direct use in parallel synthesis or library production without additional salt formation steps. This application derives from the enantiomeric differentiation evidence (Evidence Item 1) and synthetic intermediate provenance (Evidence Item 4).

Negative Control Selection for (S)-Enantiomer Beta-Galactosidase Studies

Given that the (S)-4-pyrrolidin-2-yl isomer has been annotated for beta-galactosidase interaction (IC50 ≈ 1 mM) [1] while no such activity has been reported for the (R)-enantiomer, the target compound may serve as a stereochemically matched negative control in pharmacological chaperone screening assays targeting GLB1-related lysosomal storage disorders (GM1 gangliosidosis, Morquio syndrome type B). This application exploits the divergent target engagement profiles documented in Evidence Item 1 and requires confirmation through direct comparative testing.

Fragment-Based Drug Discovery (FBDD) Library Design

As a low-molecular-weight (271.19 g/mol) chiral building block containing both an isoquinoline (hydrogen-bond acceptor, π-stacking) and a protonated pyrrolidine (hydrogen-bond donor, electrostatic interactions), the compound is suitable for inclusion in fragment libraries targeting kinase ATP-binding sites or allosteric pockets. The 4-position attachment geometry differentiates it from 1- and 5-substituted positional isomers (Evidence Item 3), providing a distinct three-dimensional pharmacophore vector for fragment growing or linking strategies. The commercial availability at 95%+ purity (Evidence Item 5) meets the quality threshold for fragment screening collections.

Quote Request

Request a Quote for (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.